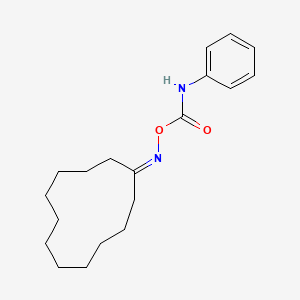
2-(4-benzyl-1-piperazinyl)-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-N-(2,4-difluorophenyl)acetamide, also known as BDP-12, is a synthetic compound that belongs to the class of piperazine derivatives. It has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
2-(4-benzyl-1-piperazinyl)-N-(2,4-difluorophenyl)acetamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. By blocking this receptor, this compound can modulate the levels of dopamine in the brain, leading to a reduction in symptoms of various neurological disorders. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and butyrylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-benzyl-1-piperazinyl)-N-(2,4-difluorophenyl)acetamide in lab experiments is its selectivity for the dopamine D2 receptor, which allows for specific modulation of dopamine levels in the brain. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-N-(2,4-difluorophenyl)acetamide. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists based on the chemical structure of this compound. Additionally, further studies are needed to investigate the potential use of this compound in combination with other drugs for the treatment of neurological disorders and cancer. Finally, more research is needed to understand the biochemical and physiological effects of this compound and its potential use in other diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(2,4-difluorophenyl)acetamide involves the reaction of 2,4-difluoroaniline with benzylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid and acetic anhydride to obtain the final compound. This method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-N-(2,4-difluorophenyl)acetamide has been extensively studied for its potential use in treating various neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to act as a potent antagonist of the dopamine D2 receptor, which is a key target in the treatment of these disorders. This compound has also been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c20-16-6-7-18(17(21)12-16)22-19(25)14-24-10-8-23(9-11-24)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYAPQLGENDLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,N'-trimethyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5126817.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B5126826.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5126840.png)

![methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate](/img/structure/B5126855.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
